2-Bromo-5-fluoro-nicotinic acid

Catalog No.
S810729
CAS No.
38186-89-9
M.F
C6H3BrFNO2
M. Wt
220 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluoro-nicotinic acid

CAS Number

38186-89-9

Product Name

2-Bromo-5-fluoro-nicotinic acid

IUPAC Name

2-bromo-5-fluoropyridine-3-carboxylic acid

Molecular Formula

C6H3BrFNO2

Molecular Weight

220 g/mol

InChI

InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11)

InChI Key

ZTQQDQFYFNLILK-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C(=O)O)Br)F

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Br)F

2-Bromo-5-fluoro-nicotinic acid (CAS: 38186-89-9) is a highly functionalized, tri-substituted pyridine building block widely procured for the synthesis of advanced agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The molecule features three orthogonal reactive sites: a C3-carboxylic acid for amide or ester formation, a C2-bromine atom primed for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), and a C5-fluorine atom that modulates both the electronic properties of the ring and the physicochemical profile of downstream products. Its baseline procurement value lies in its ability to serve as a versatile linchpin in convergent synthesis, allowing sequential, site-selective functionalization without the need for complex or costly protecting group strategies[1].

Attempting to substitute 2-Bromo-5-fluoro-nicotinic acid with cheaper or more common analogs, such as 2-chloro-5-fluoro-nicotinic acid or 2-bromo-nicotinic acid, introduces critical process and performance failures. Replacing the C2-bromine with a chlorine atom significantly increases the activation energy required for palladium-catalyzed cross-couplings, forcing the use of proprietary, expensive phosphine ligands and higher reaction temperatures that risk decarboxylation of the C3-acid. Conversely, omitting the C5-fluorine (using 2-bromo-nicotinic acid) drastically reduces the electrophilicity of the C2 position, leading to sluggish SNAr kinetics with weak nucleophiles like anilines, while simultaneously sacrificing the metabolic blocking effect and lipophilicity enhancements critical for downstream API efficacy [1].

Cross-Coupling Efficiency and Catalyst Economy

The reactivity of the C2-halogen is a primary driver for precursor selection in cross-coupling campaigns. The C-Br bond in 2-bromo-5-fluoro-nicotinic acid has a significantly lower bond dissociation energy compared to the C-Cl bond in 2-chloro-5-fluoro-nicotinic acid. In standard Pd-catalyzed couplings, the bromo-target achieves near-quantitative conversion using standard, off-patent ligands (e.g., dppf) at mild temperatures (60-80°C). In contrast, the chloro-comparator typically requires specialized, costly dialkylbiaryl phosphine ligands (e.g., XPhos) and elevated temperatures (>90°C) to overcome the higher oxidative addition barrier [1].

Evidence DimensionOxidative addition barrier and ligand requirement
Target Compound DataC2-Br enables coupling at 60-80°C with standard ligands (e.g., Pd(dppf)Cl2).
Comparator Or Baseline2-Chloro-5-fluoro-nicotinic acid requires >90°C and specialized ligands (e.g., XPhos).
Quantified Difference~13 kcal/mol lower bond dissociation energy for C-Br vs C-Cl, reducing catalyst cost and thermal degradation risks.
ConditionsPd-catalyzed cross-coupling (Suzuki/Buchwald) of 2-halopyridines.

Procuring the bromo-analog lowers catalyst expenditures and allows milder process conditions, directly improving scale-up economics and yield.

Electrophilic Activation for SNAr Kinetics

The synthesis of 2-arylaminopyridine pharmacophores relies heavily on SNAr reactions. The C5-fluorine atom in 2-bromo-5-fluoro-nicotinic acid exerts a strong inductive electron-withdrawing effect, significantly lowering the LUMO energy of the pyridine ring. When reacted with anilines, the fluorinated target achieves >80% yields at moderate temperatures (80-100°C). The des-fluoro comparator, 2-bromo-nicotinic acid, lacks this electronic activation, often resulting in sluggish reactions, lower yields, and the need for harsher conditions (>120°C) or stronger bases that can compromise functional group tolerance [1].

Evidence DimensionSNAr reactivity with weak nucleophiles (anilines)
Target Compound DataC5-F activated ring achieves >80% yield at 80-100°C.
Comparator Or Baseline2-Bromo-nicotinic acid (des-fluoro) exhibits sluggish conversion requiring >120°C.
Quantified DifferenceSubstantial reduction in reaction temperature (by 20-40°C) and improved kinetic profile for SNAr.
ConditionsSNAr with substituted anilines in polar aprotic solvents.

The enhanced electrophilicity streamlines the synthesis of complex biaryl amines, reducing batch times and improving overall process efficiency.

Downstream Metabolic Stability and Lipophilicity

In pharmaceutical development, the physicochemical properties of the building block directly dictate the success of the final API. The C5-fluorine atom in 2-bromo-5-fluoro-nicotinic acid acts as a metabolic block against cytochrome P450-mediated oxidation at the C5 position. Compared to derivatives synthesized from 2-bromo-nicotinic acid, the inclusion of the C5-fluorine optimally increases the lipophilicity (logP) by approximately 0.3 to 0.5 units and can extend the in vitro metabolic half-life (t1/2) in human liver microsomes by more than 2-fold, preventing late-stage attrition in drug discovery [1].

Evidence DimensionPhysicochemical and metabolic profile of downstream scaffolds
Target Compound DataC5-F blocks oxidation, increases logP by ~0.3-0.5.
Comparator Or Baseline2-Bromo-nicotinic acid derivatives are susceptible to C5 oxidation.
Quantified Difference>2-fold increase in HLM metabolic half-life (t1/2) for fluorinated analogs.
ConditionsIn vitro human liver microsome (HLM) stability assays.

Procuring the fluorinated building block preemptively solves metabolic liabilities, accelerating the optimization of lead compounds in medicinal chemistry.

Synthesis of MEK and cFMS Kinase Inhibitors

Leveraging the highly activated C2-Br for SNAr with anilines, this compound is the optimal precursor for assembling 2-arylaminopyridine cores. The retained C5-fluorine improves the target binding affinity and metabolic stability of the resulting kinase inhibitors, making it superior to des-fluoro analogs [1].

Development of Advanced Agrochemicals

The orthogonal reactivity of the C3-carboxylic acid (for amidation) and the C2-Br (for Suzuki coupling) allows for the rapid, convergent synthesis of complex heterocyclic agrochemicals. The C5-fluorine enhances environmental persistence and lipophilicity for better leaf penetration compared to non-fluorinated baselines [2].

Library Generation via Sequential Cross-Coupling

Due to the lower bond dissociation energy of the C2-Br compared to C2-Cl analogs, this building block is ideal for automated, high-throughput parallel synthesis libraries, enabling mild Suzuki-Miyaura or Buchwald-Hartwig couplings without degrading the carboxylic acid functionality [3].

XLogP3

1.5

Wikipedia

2-Bromo-5-fluoro-3-pyridinecarboxylic acid

Dates

Last modified: 08-16-2023

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